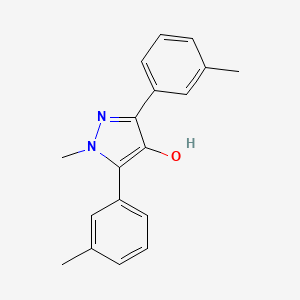
1-Methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-4-ol is a chemical compound with a unique structure that includes a pyrazole ring substituted with methyl and phenyl groups
Preparation Methods
The synthesis of 1-Methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-4-ol typically involves the reaction of appropriate substituted hydrazines with diketones or β-ketoesters. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
1-Methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole compounds.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present on the pyrazole ring. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted pyrazole derivatives.
Scientific Research Applications
1-Methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or receptors involved in inflammatory and pain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-4-ol can be compared with other similar compounds, such as:
1-Methyl-3,5-diphenyl-1H-pyrazol-4-ol: This compound has a similar structure but lacks the methyl groups on the phenyl rings, which can affect its chemical reactivity and biological activity.
3,5-Dimethyl-1-phenyl-1H-pyrazol-4-ol: This compound has methyl groups on the pyrazole ring but only one phenyl group, leading to different properties and applications.
Properties
CAS No. |
60627-42-1 |
|---|---|
Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
1-methyl-3,5-bis(3-methylphenyl)pyrazol-4-ol |
InChI |
InChI=1S/C18H18N2O/c1-12-6-4-8-14(10-12)16-18(21)17(20(3)19-16)15-9-5-7-13(2)11-15/h4-11,21H,1-3H3 |
InChI Key |
BHHKELMGQVAAPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=NN2C)C3=CC=CC(=C3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















